molecular formula C12H12N2O2 B13854038 1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone

1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone

Cat. No.: B13854038
M. Wt: 216.24 g/mol
InChI Key: LKJQAKUGHDJWKQ-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)-1H-imidazol-5-yl]ethanone is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with glyoxal and ammonia to form the imidazole ring, followed by acetylation to introduce the ethanone group . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

1-[2-(4-Methoxyphenyl)-1H-imidazol-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)-1H-imidazol-5-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1-[2-(4-Methoxyphenyl)-1H-imidazol-5-yl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its imidazole ring, which imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C12H12N2O2/c1-8(15)11-7-13-12(14-11)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14)

InChI Key

LKJQAKUGHDJWKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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